Cyclobutanone, 3-(2-naphthalenyl)-
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Overview
Description
3-(Naphthalen-2-yl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a naphthalene moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Naphthalen-2-yl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under specific conditions to form the cyclobutane ring . For instance, oxidative radical cycloaddition can be employed, where one of the substrates is oxidized to generate a reactive radical cation .
Industrial Production Methods: Industrial production of cyclobutane-containing compounds often utilizes eco-friendly approaches, such as organo- and biocatalyzed methods . These methods are advantageous due to their lower environmental impact and higher efficiency in producing the desired cyclobutane derivatives.
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions can be performed using vanadium (II)/zinc (II) bimetallic complexes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid
Reduction: Vanadium (II)/zinc (II) bimetallic complexes
Substitution: Strong nucleophiles or electrophiles
Major Products:
Oxidation: Lactones
Reduction: Echinocidin D
Substitution: Various substituted cyclobutanones
Scientific Research Applications
3-(Naphthalen-2-yl)cyclobutanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)cyclobutanone involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo desymmetrization via α-functionalization, leading to the formation of enantiomerically enriched products . This process is facilitated by the inherent ring strain of the cyclobutanone, which allows for various unusual reactions to occur .
Comparison with Similar Compounds
Cyclobutane: A simpler analog with a four-membered ring structure.
Cyclobutanone: The parent compound without the naphthalene substitution.
3-(Naphthalen-1-yl)cyclobutanone: A positional isomer with the naphthalene moiety at the 1-position.
Uniqueness: 3-(Naphthalen-2-yl)cyclobutanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions and reactivity compared to its analogs, making it valuable in various applications .
Properties
CAS No. |
335331-53-8 |
---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-naphthalen-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |
InChI Key |
HVZZHHJGLFXJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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